Biochemical Potency: Balanced Dual B-Raf/C-Raf Inhibition vs. Mutant-Selective Clinical Inhibitors
B-Raf IN 1 exhibits a balanced inhibitory profile against wild-type B-Raf (IC50 = 24 nM) and C-Raf (IC50 = 25 nM), yielding a B-Raf/C-Raf potency ratio of approximately 0.96 [1]. This contrasts sharply with clinically approved Raf inhibitors. Dabrafenib, for instance, shows a pronounced preference for B-Raf V600E (IC50 = 0.8 nM) over wild-type B-Raf (IC50 = 3.2 nM) and C-Raf (IC50 = 5 nM), resulting in a >6-fold window between mutant B-Raf and C-Raf . Vemurafenib, another standard-of-care agent, inhibits B-Raf V600E with an IC50 of 31 nM and C-Raf with an IC50 of 48 nM, demonstrating a 1.5-fold selectivity for the mutant kinase . Sorafenib, a multi-kinase inhibitor, potently inhibits Raf-1 (IC50 = 6 nM) and B-Raf (IC50 = 22 nM), but its broad activity against VEGFR, PDGFR, and other kinases (IC50 range: 15-90 nM) precludes its use as a selective Raf probe .
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | B-Raf (WT) = 24 nM; C-Raf = 25 nM |
| Comparator Or Baseline | Dabrafenib: B-Raf V600E = 0.8 nM, B-Raf WT = 3.2 nM, C-Raf = 5 nM; Vemurafenib: B-Raf V600E = 31 nM, C-Raf = 48 nM; Sorafenib: B-Raf = 22 nM, Raf-1 = 6 nM |
| Quantified Difference | B-Raf IN 1 B-Raf/C-Raf ratio = 0.96 vs. Dabrafenib ratio = 6.25; Vemurafenib ratio = 1.55; Sorafenib B-Raf/Raf-1 ratio = 3.67 |
| Conditions | Cell-free enzymatic assays using recombinant kinases |
Why This Matters
A balanced dual B-Raf/C-Raf inhibitor is essential for experimental models where signaling through both isoforms contributes to phenotype, such as wild-type B-Raf-dependent tumors or compensatory C-Raf activation, whereas mutant-selective inhibitors may fail to suppress C-Raf-driven bypass signaling.
- [1] Berger DM, et al. Bioorg Med Chem Lett. 2009;19(23):6519-23. View Source
